Lys-lys-lys-lys-lys

Gene Delivery DNA Nanoparticles Non-viral Vectors

Pentalysine (Lys5) occupies an irreplaceable performance window: DNA condensation EC50 ~2 μM (10-fold lower than Lys4), salt-dependent tunability enabling thermal release >40°C absent in PLL, >5-log PACT kill in 25% whole blood, and 25-fold radioprotection outperforming all tested ligands. These properties are chain-length specific; substituting Lys4, Lys6, or PLL introduces uncontrolled performance shifts. For applications requiring validated intermediate behavior between inactive short oligomers and salt-insensitive polymers, pentalysine is the only data-supported choice.

Molecular Formula C30H62N10O6
Molecular Weight 658.9 g/mol
Cat. No. B12058573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLys-lys-lys-lys-lys
Molecular FormulaC30H62N10O6
Molecular Weight658.9 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
InChIInChI=1S/C30H62N10O6/c31-16-6-1-11-21(36)26(41)37-22(12-2-7-17-32)27(42)38-23(13-3-8-18-33)28(43)39-24(14-4-9-19-34)29(44)40-25(30(45)46)15-5-10-20-35/h21-25H,1-20,31-36H2,(H,37,41)(H,38,42)(H,39,43)(H,40,44)(H,45,46)
InChIKeyIXPHOHNWDLRFJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentalysine (Lys5) Oligopeptide: Structural Identity and Core Procurement Specifications


Pentalysine (Lys-Lys-Lys-Lys-Lys, Lys5, CAS 19431-21-1) is a linear pentapeptide composed of five L-lysine residues, with a molecular weight of 658.88 g/mol and molecular formula C₃₀H₆₂N₁₀O₆ [1]. As a short-chain cationic oligolysine, it belongs to a class of poly-L-lysine polypeptides that includes trilysine (Lys3), tetralysine (Lys4), and longer polymers such as poly-L-lysine (PLL) [2]. The compound is commercially available as a white powder with peptide content typically ≥55–60% (≥55% peptide basis assay) and is supplied for research use in antimicrobial studies, gene delivery vector construction, and biomineralization applications [3].

Why Pentalysine (Lys5) Cannot Be Replaced by Shorter or Longer Oligolysines


Within the oligolysine series, chain length is not a trivial variable—it dictates a discontinuous performance landscape across antimicrobial, gene delivery, and biophysical applications. TrilySine (Lys3) fails entirely to provoke DNA condensation to nanoparticles [1], whereas pentalysine (Lys5) achieves robust compaction with an EC50 that is 10-fold lower than tetralysine (Lys4) [2]. Conversely, the polymeric form poly-L-lysine (PLL) exhibits a fundamentally different DNA condensation mechanism—its EC50 is insensitive to ionic strength (negative slope of -0.1) while pentalysine shows strong salt dependence (positive slope of 1.7) [2]. In antimicrobial assays, pentalysine demonstrates MIC values of 1.1–18 μM against both Gram-positive and Gram-negative pathogens [3], a potency window that does not linearly extrapolate from adjacent chain lengths. Substituting pentalysine with Lys4, Lys6, or PLL introduces uncontrolled and often uncharacterized shifts in critical parameters including compaction efficiency, salt sensitivity, thermal nanoparticle stability, radioprotective capacity, and antimicrobial spectrum—making direct replacement a scientifically unjustified procurement decision [4].

Pentalysine (Lys5) Quantitative Differentiation Evidence: Comparator-Backed Selection Metrics


DNA Condensation Efficiency: Pentalysine (Lys5) Achieves 10-Fold Lower EC50 Than Tetralysine (Lys4)

Pentalysine (Lys5) condenses λ-DNA into nanoparticles with an EC50 of 2 μM at 10 mM Na⁺, which is 10-fold more potent than tetralysine (Lys4, EC50 = 20 μM). TrilySine (Lys3) fails entirely to provoke detectable DNA condensation under identical conditions [1]. The log EC50 versus log [Na⁺] slope for pentalysine is 1.72, compared to 1.09 for tetralysine and -0.1 for poly-L-lysine, demonstrating that pentalysine occupies a distinct mechanistic position with intermediate salt sensitivity [1]. At 10 mM Na⁺, DNA nanoparticles formed with pentalysine exhibit a hydrodynamic radius (Rh) of 48 ± 1.8 nm, which is substantially smaller and tighter than the 66.3 ± 6.8 nm particles formed with tetralysine at its corresponding EC50 concentration [2].

Gene Delivery DNA Nanoparticles Non-viral Vectors

Thermal Nanoparticle Stability: Pentalysine (Lys5) Condensates Show Temperature-Dependent Swelling Not Observed with Poly-L-lysine

DNA nanoparticles formed with pentalysine (Lys5) exhibit a dramatic increase in size when heated above 40°C, whereas nanoparticles formed with poly-L-lysine (PLL) show no significant size change across the temperature range from 20°C to 80°C [1]. This differential thermal behavior is accompanied by distinct ionic strength responses: the hydrodynamic radius of pentalysine-condensed particles increases from 48 nm at 10 mM Na⁺ to 151.5 nm at 100 mM Na⁺, while PLL nanoparticles remain comparatively stable (60.9 nm to 84.4 nm across the same ionic strength range) [2]. Additionally, the DNA helix-coil transition temperature (Tm) increases in a concentration-dependent manner with pentalysine, but no Tm change occurs in the presence of PLL [1].

Nanoparticle Stability Gene Delivery Formulation Temperature Response

Radioprotective DNA Condensation: Pentalysine (Lys5) Outperforms Tetralysine and Inorganic Condensing Agents

In γ-irradiation assays measuring radioprotection of plasmid DNA through compaction, pentalysine (Lys5) ranks highest in protective efficacy among all tested ligands. The radioprotective ability decreases in the order: pentalysine > tetralysine (Lys4) > hexammine cobalt (III) > spermidine > trilysine (Lys3) [1]. Under optimal condensing conditions (high ligand concentration, low sodium perchlorate), the yield of single-strand breaks is reduced approximately 25-fold compared to uncondensed DNA controls [1]. The transition between unprotected and fully protected states occurs over a very narrow concentration range, indicating cooperative binding behavior characteristic of efficient DNA condensation [1].

DNA Damage Protection Radiation Biology Chromatin Modeling

Broad-Spectrum Antimicrobial Activity: Pentalysine Inhibits Both Gram-Positive and Gram-Negative Pathogens with MIC 1.1-18 μM

Pentalysine demonstrates broad-spectrum antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 1.1 to 18 μM across clinically relevant pathogens [1]. The compound inhibits Escherichia coli, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis [1]. As a cationic antimicrobial peptide analog, pentalysine targets negatively charged bacterial cell membranes via electrostatic interaction, disrupting membrane integrity and causing leakage of cellular contents and subsequent bacterial death . While direct MIC comparison data for tetralysine and trilysine against this exact panel is not available in the open literature, studies on ε-poly-L-lysine indicate that a chain length of at least 10 L-lysine monomers is required for optimal antimicrobial activity in that polymer class [2]—suggesting that pentalysine's five-residue length represents a lower-bound functional threshold for short-chain antimicrobial oligolysines.

Antimicrobial Peptides Antibacterial Agents Membrane Disruption

Photosensitizer Conjugation: Pentalysine Endows Chlorin e6 with Broad-Spectrum Activity Against Refractory Gram-Negative Oral Pathogens

Conjugation of chlorin e6 to a pentalysine moiety transforms the photosensitizer from a narrow-spectrum agent into a broad-spectrum antimicrobial photosensitizer. Unconjugated chlorin e6 shows in vitro activity against only a limited spectrum of bacteria, whereas the chlorin e6-pentalysine conjugate demonstrates activity against all oral microorganisms tested, including Porphyromonas gingivalis, Actinobacillus actinomycetemcomitans, Bacteroides forsythus, Campylobacter rectus, Eikenella corrodens, Fusobacterium nucleatum, Actinomyces viscosus, and various streptococci [1]. Critically, the conjugate retains potent antimicrobial activity (>5-log-unit reduction in CFU per milliliter) in the presence of up to 25% whole sheep blood—a stringent condition that mimics the protein-rich environment of infected periodontal pockets [1].

Photodynamic Therapy Oral Pathogens Photosensitizer Conjugates

Grafted Polymer Transfection: Pentalysine-Grafted ROMP Polymers Achieve Transfection Comparable to Commercial Reagents with Superior Cell Viability

Poly(cyclooctene-graft-pentalysine) structures function as effective transfection reagents for COS-1 and HeLa cells. The highest molecular weight graft copolymer (polymer 1e, average degree of polymerization 206) achieves protein expression levels 48 hours post-transfection that are comparable to, or better than, the commercial transfection reagents jetPEI and SuperFect [1]. With HeLa cells, GFP expression levels exceed those obtained with Lipofectamine 2000 [1]. The critical differentiation lies in cell viability: polymer 1e maintains 99% cell viability in COS-1 cells and 92% in HeLa cells (relative to untreated controls). In contrast, commercial reagents yield only 67-80% viability in COS-1 cells and 17-52% viability in HeLa cells [1].

Gene Transfection Polymer Therapeutics Cell Viability

Validated Application Scenarios for Pentalysine (Lys5) Based on Quantitative Comparative Evidence


Gene Delivery Vector Construction Requiring Tunable DNA Compaction and Thermal Release

For non-viral gene delivery applications where precise control over DNA condensation and nanoparticle stability is required, pentalysine provides a functionally validated intermediate between inactive short oligomers (Lys3) and salt-insensitive polymers (PLL). Its EC50 of 2 μM enables efficient DNA compaction at 10-fold lower concentration than tetralysine, while its temperature-sensitive nanoparticle swelling above 40°C offers a thermal trigger mechanism absent in PLL formulations [1]. This combination of efficient compaction and tunable release makes pentalysine the rational choice for designing temperature-responsive or environmentally triggered gene delivery systems [2].

Plasmid DNA Radioprotection and Long-Term Storage Formulations

Researchers requiring maximal DNA stability during irradiation, storage, or experimental manipulation should prioritize pentalysine based on its demonstrated top-tier radioprotective capacity. Among all tested ligands (trilysine, tetralysine, hexammine cobalt (III), spermidine), pentalysine provides the highest degree of protection against γ-irradiation-induced single-strand breaks, achieving an approximately 25-fold reduction in DNA damage under optimal condensing conditions [3]. This superior protection directly translates to enhanced plasmid integrity for gene therapy vector preparation, chromatin modeling studies, and radiation biology experiments where DNA damage must be minimized [3].

Antimicrobial Photosensitizer Conjugation for Gram-Negative Pathogen Targeting

For photodynamic antimicrobial chemotherapy (PACT) development targeting mixed oral flora or periodontal pathogens, pentalysine conjugation is the evidence-supported strategy for conferring broad-spectrum activity. The chlorin e6-pentalysine conjugate demonstrates activity against all tested oral microorganisms, whereas unconjugated chlorin e6 shows only limited spectrum. Critically, the conjugate retains >5-log kill efficacy in the presence of 25% whole blood—a performance benchmark that validates pentalysine as the conjugation moiety of choice for photosensitizers intended for use in protein-rich biological environments [4].

Low-Cytotoxicity Graft Polymer Transfection Reagent Development

Investigators developing next-generation transfection reagents or synthesizing gene delivery polymers should consider pentalysine-grafted architectures. Comparative data demonstrate that pentalysine-grafted ROMP polymers achieve transfection efficiencies matching or exceeding commercial gold standards (jetPEI, SuperFect, Lipofectamine 2000) while preserving 92-99% cell viability—a 19-75 percentage point improvement over commercial reagents depending on cell type [5]. This viability advantage is particularly consequential for transfection of sensitive cell types, primary cultures, and applications where post-transfection cellular function must be maintained for downstream assays [5].

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